(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE

Descripción general

Descripción

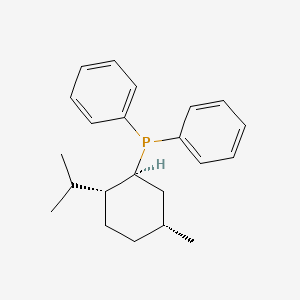

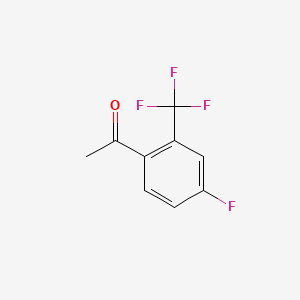

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE: is a chemical compound with the molecular formula C22H29P and a molecular weight of 324.45 g/mol . It is a phosphine derivative, characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE typically involves the reaction of cyclohexyl derivatives with diphenylphosphine. The specific synthetic route and reaction conditions can vary, but generally, the process includes:

Starting Materials: Cyclohexyl derivatives, diphenylphosphine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated.

Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can participate in substitution reactions, where the diphenylphosphine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and aryl halides.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine: In biological research, this compound is used to study the interactions of phosphine ligands with biomolecules

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials, such as phosphine-functionalized polymers and nanomaterials .

Mecanismo De Acción

The mechanism of action of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE involves its ability to coordinate with metal centers. The diphenylphosphine moiety acts as a ligand, donating electron density to the metal center, which stabilizes the metal complex and facilitates various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparación Con Compuestos Similares

Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

Dicyclohexylphosphine: A phosphine ligand with two cyclohexyl groups.

Diisopropylphosphine: A phosphine ligand with two isopropyl groups.

Comparison: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable ligand in certain catalytic applications where other phosphine ligands may not be as effective .

Propiedades

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDOEXXFGNVRZ-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370366 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-29-8 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes (S)-(+)-Neomenthyldiphenylphosphine useful in asymmetric catalysis?

A1: this compound's chiral structure allows it to induce chirality in metal complexes. This is essential for asymmetric catalysis, where the goal is to preferentially form one enantiomer of a chiral product. For example, it has been successfully employed in nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes to synthesize allylic alcohols and α-hydroxy ketones with high enantioselectivity. []

Q2: How does the structure of this compound affect its catalytic activity?

A2: The steric hindrance provided by the neomenthyl group plays a crucial role in its effectiveness. Research has shown that increasing the steric hindrance of the phosphine ligand in cobalt dichloride complexes used for 1,3-butadiene polymerization leads to higher syndiotacticity in the resulting polybutadiene. [] This suggests that the bulky neomenthyl group in this compound can influence the stereochemical outcome of reactions.

Q3: Are there any challenges in using this compound?

A3: One challenge is the potential for oxidation to this compound oxide, which is a common impurity. [] This oxide is inactive in catalysis and must be rigorously removed during purification. Researchers commonly use 31P NMR to monitor for the presence of the oxide.

Q4: What analytical techniques are commonly used to characterize this compound?

A4: Aside from 31P NMR to assess purity, other common techniques include melting point determination, as pure this compound has a melting point of 98-99 °C. [] Additional characterization might involve techniques such as elemental analysis and optical rotation to confirm its composition and enantiomeric purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)